(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine
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Overview
Description
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine is a complex organic compound that belongs to the class of phenethylamines This compound is known for its unique structural features, which include a pyrrolidine ring, a phenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions using phenylethyl halides.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl or phenylethyl groups, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler compound with similar structural features but lacking the pyrrolidine ring.
N-Methylphenethylamine: Similar but without the pyrrolidine ring and phenyl group.
Amphetamines: Share the phenethylamine core but have different substituents and pharmacological profiles.
Uniqueness
(-)-N-Methyl-1-phenyl-N-(2-phenylethyl)-2-pyrrolidinemethanamine is unique due to its combination of a pyrrolidine ring, phenyl group, and phenylethyl group
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-2-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-21(16-14-18-9-4-2-5-10-18)17-20-13-8-15-22(20)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-7,9-12,20H,8,13-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOVTYIBXKKEY-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142469-80-5 |
Source
|
Record name | 2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(2-phenylethyl)-, (-)-, (E)-2-butenedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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